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Cat. No.: B086519 Get Quote

N-(4-Hydroxyphenyl)benzenesulfonamide (C₁₂H₁₁NO₃S) is a sulfonamide of significant

interest, not primarily for its own direct therapeutic use, but as a crucial precursor in the

synthesis of more complex, biologically active sulfur-containing heterocyclic compounds.[1][2]

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for

a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3]

Understanding the precise three-dimensional arrangement of atoms in the crystalline state of

this foundational molecule is paramount. This knowledge provides critical insights into its solid-

state stability, reactivity, and the non-covalent interaction preferences that may influence the

design of its derivatives.

This guide offers a comprehensive examination of the single-crystal X-ray structure of N-(4-
Hydroxyphenyl)benzenesulfonamide. We will delve into the experimental causality, from

synthesis and crystallization to the intricate details of its supramolecular architecture, providing

a framework for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Single Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity

material and the subsequent growth of diffraction-quality single crystals. The protocol described

herein is a self-validating system, yielding a crystalline product suitable for X-ray analysis.
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Experimental Protocol: Synthesis and Crystallization
This procedure outlines the synthesis via a nucleophilic substitution reaction followed by a slow

evaporation method for crystal growth.

Reaction Setup: In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol,

1.766 g) and p-aminophenol (10.0 mmol, 1.286 g).

Base Addition: Introduce 10.0 mL of a 10% aqueous sodium carbonate solution and 25 mL of

water to the mixture. The aqueous base acts as a proton scavenger, neutralizing the HCl

generated during the reaction and driving the sulfonamide bond formation.

Reaction Execution: Stir the resulting mixture vigorously for 30 minutes at ambient

temperature.

Initial Isolation: Following the reaction period, evaporate the solvent. The resulting crude

solid is then washed thoroughly with water to remove any remaining inorganic salts and

unreacted p-aminophenol, and subsequently dried.

Crystallization: Dissolve the purified product in methanol. The choice of methanol is critical; it

must be a solvent in which the compound is reasonably soluble and from which it can

precipitate slowly upon a change in conditions.

Crystal Growth: Allow the methanolic solution to evaporate slowly and undisturbed at room

temperature. This slow process is crucial as it allows for the ordered arrangement of

molecules into a crystalline lattice, yielding single crystals of suitable size and quality for

diffraction experiments. The reported yield for this process is 73%.[1][2]
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Caption: Workflow from synthesis to single crystal growth.
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Part 2: Single-Crystal X-ray Diffraction Analysis
The determination of the atomic arrangement within the crystal was achieved through single-

crystal X-ray diffraction. The chosen instrumentation and software represent a standard and

robust pipeline for structure solution and refinement.

Experimental Protocol: Data Collection and Structure
Refinement

Crystal Mounting: A suitable single crystal with dimensions of approximately 0.12 x 0.12 x

0.10 mm is selected and mounted on the diffractometer.[1]

Data Collection: X-ray diffraction data are collected at 296 K (23 °C) using a Bruker APEXII

CCD area-detector diffractometer.[1][2] Molybdenum Kα radiation (λ = 0.71073 Å) is used as

the X-ray source. The use of a CCD detector allows for efficient collection of a large number

of reflections.

Data Reduction: The raw diffraction data are processed using a program like SAINT.[1] This

step involves integrating the reflection intensities and applying corrections for factors such as

Lorentz and polarization effects.

Structure Solution: The crystal structure is solved using direct methods with the SHELXS97

program.[1] This program uses statistical methods to determine the initial phases of the

structure factors, leading to an initial electron density map and a preliminary molecular

model.

Structure Refinement: The initial model is refined against the full set of reflection data using

the SHELXL97 program.[1] This iterative process adjusts atomic positions and displacement

parameters to minimize the difference between the observed and calculated structure

factors. Hydrogen atoms were identified and placed in idealized positions.[1][2]

Validation and Visualization: The final refined structure is validated using tools like PLATON

and visualized with software such as Mercury to analyze geometric parameters and

intermolecular interactions.[1]
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Caption: Standard workflow for single-crystal X-ray diffraction.

Part 3: Analysis of the Crystal Structure
The crystallographic analysis reveals a well-ordered structure defined by a network of strong

hydrogen bonds.
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Crystallographic Data Summary
The title compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules

per unit cell. The key crystallographic parameters are summarized in the table below.[1][2]

Parameter Value

Chemical Formula C₁₂H₁₁NO₃S

Molecular Weight (Mᵣ) 249.28

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 5.1072 (2)

b (Å) 9.3948 (4)

c (Å) 24.0903 (10)

V (Å³) 1155.88 (8)

Z 4

Temperature (K) 296

Radiation Mo Kα (λ = 0.71073 Å)

Reflections Collected 6402

Independent Reflections 2808

R[F² > 2σ(F²)] 0.048

wR(F²) (all data) 0.146

Goodness-of-fit (S) 1.02

Molecular Conformation
In the crystalline state, the molecule adopts a conformation where the bond lengths and angles

are comparable to those found in structurally related sulfonamides.[1] The geometry around the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2979209/
https://www.researchgate.net/publication/43529800_N-4-Hydroxyphenylbenzenesulfonamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sulfur atom is approximately tetrahedral, as expected. The two phenyl rings are not coplanar, a

common feature in N-arylsulfonamides that helps minimize steric hindrance.

Supramolecular Architecture: A Hydrogen-Bonded
Network
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which

are fundamental to the stability of the structure.[1][2] Two distinct types of hydrogen bonds are

observed: a sulfonamide N—H group donating to a sulfonyl oxygen (N—H···O) and a hydroxyl

group donating to another sulfonyl oxygen (O—H···O).[1]

These interactions link the molecules together, creating a three-dimensional architecture. The

N—H···O interaction connects molecules into chains, while the O—H···O bonds provide further

linkage between these chains.

D—H···A D-H (Å) H···A (Å) D···A (Å) D—H···A (°)

N1—H1N···O2ⁱ 0.96 2.07 3.030 (3) 173

O3—H3···O1ⁱⁱ 0.82 2.05 2.857 (4) 166

Symmetry codes:

(i) x-1/2, -y+3/2, -

z+1; (ii) -x+3/2,

y-1/2, -z+1. Data

from Khan et al.

(2010).[1]

The geometry of these bonds, characterized by short H···A distances and angles close to 180°,

indicates strong and highly directional interactions that are the primary organizing force in the

crystal lattice.

Visualization of the Hydrogen Bonding Network
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Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Conclusion
The crystal structure of N-(4-Hydroxyphenyl)benzenesulfonamide is defined by an

orthorhombic unit cell containing four molecules linked by a network of strong N—H···O and O

—H···O hydrogen bonds. The synthesis and crystallization protocols are straightforward and

yield high-quality single crystals suitable for X-ray diffraction. The detailed structural data

presented here provides an essential foundation for computational modeling and the rational

design of novel sulfonamide-based therapeutic agents. This understanding of the solid-state

conformation and primary intermolecular interactions is a critical data point for predicting the

physicochemical properties and behavior of this important chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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